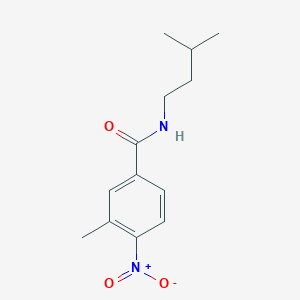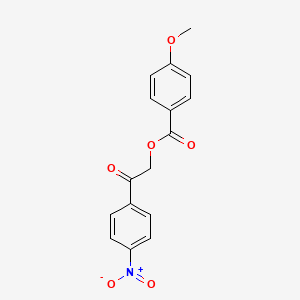
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, also known as CFOX, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to target various signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit low toxicity and good bioavailability in animal studies. In addition, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its high potency and selectivity against cancer cells. 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has also been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole in lab experiments is its relatively high cost compared to other anticancer agents.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. One direction is to investigate the potential use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a combination therapy with other anticancer agents to enhance its efficacy and reduce toxicity. Another direction is to explore the use of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole as a scaffold for the synthesis of novel compounds with improved biological activities. Finally, the environmental impact of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole should be investigated to ensure its safe use as a pesticide and herbicide.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine and acetonitrile. The resulting product is then cyclized with phosphorus oxychloride to yield 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole. This method has been optimized to yield high purity and high yield of 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. In materials science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. In environmental science, 3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole has been investigated for its potential use as a pesticide and herbicide due to its antimicrobial properties.
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDADCPCNAFTPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5854142.png)



![1-[(3,4-dimethoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5854160.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-thiophenecarboxamide](/img/structure/B5854168.png)

![2,4,9-trimethyl-7,8-dihydro-6H-cyclopenta[b]pyrido[3',2':4,5]thieno[2,3-e]pyridine](/img/structure/B5854195.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)


![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B5854231.png)
![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)